molecular formula C20H35ClN2O2 B12723103 2-(Diethylamino)-N-ethyl-N-(1-mesityloxy-2-propyl)acetamide hydrochloride CAS No. 97702-94-8

2-(Diethylamino)-N-ethyl-N-(1-mesityloxy-2-propyl)acetamide hydrochloride

Cat. No.: B12723103
CAS No.: 97702-94-8
M. Wt: 371.0 g/mol
InChI Key: QKXTYGQCJWRCRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine Impurity 20 involves the reduction of (4-chlorophenyl)(phenyl)methanone using sodium borohydride in methanol. The reaction is carried out at 0°C and then stirred at room temperature for an hour .

Industrial Production Methods: Industrial production of Cetirizine Impurity 20 follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain purity and yield. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Cetirizine Impurity 20 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium percarbonate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Cetirizine N-oxide.

    Reduction: Various reduced derivatives of the piperazine ring.

    Substitution: Substituted piperazine derivatives.

Mechanism of Action

Cetirizine Impurity 20, being a related compound to cetirizine, shares some similar mechanisms of action. Cetirizine primarily works by selectively inhibiting peripheral H1 receptors, thereby preventing the action of histamine, which is responsible for allergic symptoms . The impurity itself may not have significant pharmacological effects but is crucial in understanding the overall stability and efficacy of cetirizine formulations.

Comparison with Similar Compounds

Uniqueness: Cetirizine Impurity 20 is unique due to its specific structure and formation pathway during the synthesis and degradation of cetirizine. It serves as a critical marker for the quality control and stability studies of cetirizine formulations, making it indispensable in pharmaceutical research and development.

Properties

CAS No.

97702-94-8

Molecular Formula

C20H35ClN2O2

Molecular Weight

371.0 g/mol

IUPAC Name

2-(diethylamino)-N-ethyl-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]acetamide;hydrochloride

InChI

InChI=1S/C20H34N2O2.ClH/c1-8-21(9-2)13-19(23)22(10-3)18(7)14-24-20-16(5)11-15(4)12-17(20)6;/h11-12,18H,8-10,13-14H2,1-7H3;1H

InChI Key

QKXTYGQCJWRCRS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)N(CC)C(C)COC1=C(C=C(C=C1C)C)C.Cl

Origin of Product

United States

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